1-(4-Amino-2-methoxyphenyl)propan-1-one
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Overview
Description
1-(4-Amino-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, along with a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxyphenylacetonitrile with appropriate reagents to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution
Major Products Formed:
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Amino-2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride
- 1-amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
- 1-(4-methoxyphenyl)-2-propanone
Comparison: 1-(4-Amino-2-methoxyphenyl)propan-1-one is unique due to the presence of both an amino and a methoxy group on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. The presence of the propanone moiety also adds to its distinct chemical behavior .
Biological Activity
1-(4-Amino-2-methoxyphenyl)propan-1-one, also known as a phenylpropanone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a methoxy group, which contribute to its reactivity and interaction with biological targets. The exploration of its biological activity encompasses various domains including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
- Molecular Formula : C10H13NO2
- Molar Mass : 179.22 g/mol
The structure of this compound is characterized by the presence of:
- An amino group (-NH2)
- A methoxy group (-OCH3)
- A propanone moiety
This unique combination of functional groups enhances its potential for various chemical transformations and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell membrane integrity.
Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating potent cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 45 | Induction of apoptosis |
HeLa | 38 | Cell cycle arrest |
Neuroprotective Effects
Recent research has highlighted the potential of this compound as a neuroprotective agent. In animal models of neurodegeneration, this compound demonstrated the ability to enhance cognitive function and reduce memory deficits.
Mechanism Insights:
The neuroprotective effects are believed to be mediated through modulation of neurotransmitter systems, particularly by acting as an agonist at serotonergic receptors. This interaction may promote neurogenesis and protect against oxidative stress.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing signaling pathways related to cognition and mood.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(4-amino-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
FMCIDWJBLFLTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
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